molecular formula C29H32O11 B14116992 [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B14116992
M. Wt: 556.6 g/mol
InChI Key: OUGNWRCWQLUXHX-QOCBMUQDSA-N
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Description

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate is a complex organic compound that belongs to the class of flavonoid glycosides. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a chromenone moiety, and a phenylpropanoid ester. Flavonoid glycosides are known for their diverse biological activities and are commonly found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as plants, or the use of biotechnological methods, including microbial fermentation. The choice of method depends on the availability of raw materials, cost-effectiveness, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenone moiety can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions, such as controlled pH, temperature, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.

Scientific Research Applications

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural health products, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.

    Signal Transduction Modulation: Modulating signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate can be compared with other flavonoid glycosides, such as quercetin glycosides, kaempferol glycosides, and luteolin glycosides

Properties

Molecular Formula

C29H32O11

Molecular Weight

556.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6-/t15-,21-,25-,26+,28+,29-/m1/s1

InChI Key

OUGNWRCWQLUXHX-QOCBMUQDSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C\C4=CC=C(C=C4)O)OC

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC

Origin of Product

United States

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